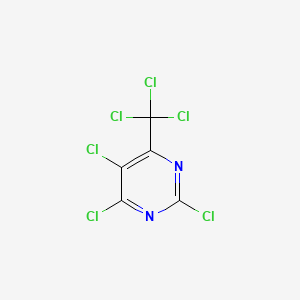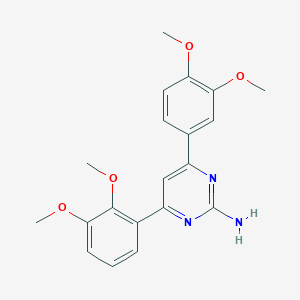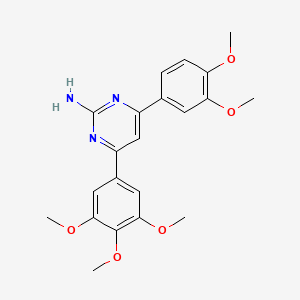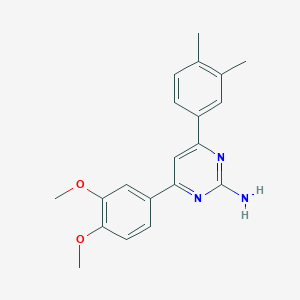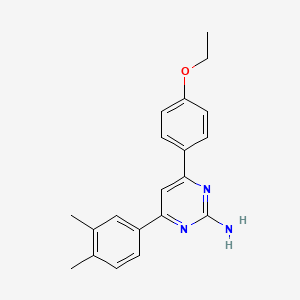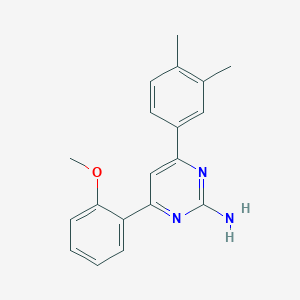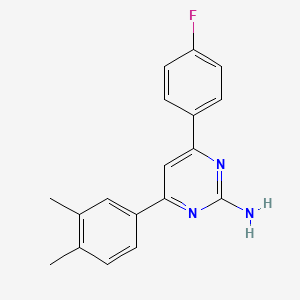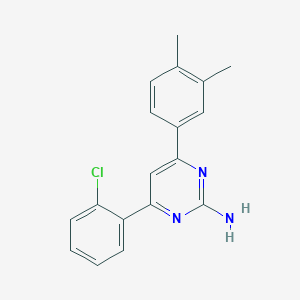
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CPDP) is an organic compound with a wide range of applications in scientific research. It has a unique structure combining two aromatic rings with a pyrimidine ring, which makes it a potential scaffold for drug design. CPDP has been extensively studied in recent years due to its potential to be used in medicinal chemistry and drug development.
科学的研究の応用
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many scientific research applications, including drug design and medicinal chemistry. In drug design, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used as a scaffold for the design of novel therapeutic agents. In medicinal chemistry, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used to synthesize new compounds with potential therapeutic applications. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been used in the study of enzyme inhibition and receptor binding.
作用機序
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is believed to act as an inhibitor of enzymes and receptors. It binds to these molecules and inhibits their activity, thus preventing the action of certain biological processes. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of a complex between 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and the target molecule.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes and receptors, as well as modulate the activity of certain hormones. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.
実験室実験の利点と制限
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. Additionally, it is relatively inexpensive compared to other compounds. However, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, there is still a lack of understanding of the exact mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, which can limit its use in certain experiments.
将来の方向性
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many potential future applications. It could be used to develop new drugs and therapeutic agents, as well as to study enzyme inhibition and receptor binding. Additionally, further research could be done to better understand the mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and its effects on biochemical and physiological processes. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could also be used to study the effects of environmental toxins and pollutants on biological systems. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could be used as a scaffold for the design of novel compounds with potential therapeutic applications.
合成法
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde in the presence of a catalyst such as piperidine. This reaction produces 4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine. The second step involves the reduction of the nitro group to an amine group, which is done using sodium borohydride.
特性
IUPAC Name |
4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJFUEFTHFIAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)





